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Compound of Interest

Compound Name: FR 901379

Cat. No.: B549160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key echinocandin precursors: FR901379,

Echinocandin B (ECB), and Pneumocandin B0. These microbially-produced lipopeptides are

the foundational molecules for the semi-synthesis of vital antifungal drugs—micafungin,

anidulafungin, and caspofungin, respectively. This document summarizes their performance

based on reported experimental data, outlines relevant experimental protocols, and visualizes

their biosynthetic pathways to aid in research and development efforts.

Performance Comparison
The production of echinocandin precursors is a critical factor in the manufacturing of their

derivative antifungal agents. The following table summarizes key quantitative data from various

studies, offering a comparative overview of their production performance. It is important to note

that direct comparison is challenging due to variations in producing strains, fermentation

conditions, and optimization strategies across different studies.
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Parameter FR901379
Echinocandin B
(ECB)

Pneumocandin B0

Producing

Microorganism
Coleophoma empetri

Aspergillus nidulans,

Aspergillus rugulosa
Glarea lozoyensis

Derivative Antifungal Micafungin Anidulafungin Caspofungin

Reported Titer (g/L) Up to 4.0[1][2] Up to 3.15[3] Up to 2.7[4]

Key Production

Features

Sulfonated

lipohexapeptide,

providing excellent

water solubility to

micafungin.[1]

Precursor for

anidulafungin, with

production

enhancement through

mutagenesis and

fermentation

optimization.

A family of related

compounds are

produced, with efforts

focused on increasing

the yield of the B0

variant.

Noteworthy

Production

Improvements

Metabolic

engineering, including

overexpression of

transcriptional

activators and rate-

limiting enzymes, has

significantly increased

titers. Heavy-ion

irradiation

mutagenesis has also

been used to develop

high-yielding strains.

Optimization of carbon

and nitrogen sources,

as well as the use of

surfactants like

Tween-80, have

boosted yields. Two-

stage temperature

control strategies

have also been

effective.

Strain mutagenesis

has been crucial to

select for mutants that

predominantly

produce

pneumocandin B0

over other variants

like A0 and C0. The

addition of surfactants

such as SDS has also

been shown to

increase yields.

Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research and

process development. The following sections outline common methodologies for the

fermentation, extraction, purification, and analysis of these echinocandin precursors, based on

available literature.
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Fermentation Protocols
FR901379 Fermentation (Adapted from various sources)

Microorganism:Coleophoma empetri

Seed Culture Medium: Soluble starch, sucrose, cottonseed meal, peptone, KH2PO4, and

CaCO3.

Fermentation Medium: Glucose, corn starch, peptone, (NH4)2SO4, KH2PO4, FeSO4,

ZnSO4, and CaCO3.

Culture Conditions: Fermentation is typically carried out in a stirred-tank bioreactor. Fed-

batch strategies are often employed to enhance productivity. Temperature and pH are critical

parameters that need to be optimized for specific strains.

Echinocandin B Fermentation (Adapted from various sources)

Microorganism:Aspergillus nidulans

Carbon Sources: Mannitol and methyl oleate have been reported to be effective.

Nitrogen Sources: Various organic and inorganic nitrogen sources are used.

Culture Conditions: Fermentation can be performed in shake flasks or bioreactors. A two-

stage temperature control strategy, with an initial phase for biomass growth and a second

phase at a lower temperature for production, has been shown to improve yields. The addition

of surfactants like Tween-80 can also enhance production.

Pneumocandin B0 Fermentation (Adapted from various sources)

Microorganism:Glarea lozoyensis

Carbon Sources: Mannitol and glucose are commonly used.

Nitrogen Sources: Cottonseed powder has been reported as an effective nitrogen source.
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Culture Conditions: Similar to other echinocandins, fermentation is conducted in controlled

bioreactors. The addition of surfactants like SDS in the late fermentation stage can

significantly increase the yield.

Extraction and Purification Protocols
FR901379 Extraction and Purification

Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia.

Extraction: The mycelial cake is extracted with a polar solvent such as ethanol.

Resin Adsorption: The extract is diluted and passed through a macroporous adsorbent resin

column.

Elution: The column is washed, and FR901379 is eluted with a higher concentration of an

organic solvent like methanol or ethanol.

Purification: Further purification can be achieved using silica gel chromatography to obtain

high-purity FR901379.

Echinocandin B Extraction and Purification

Leaching: A low molecular weight alcohol solution is added to the fermentation broth for

leaching.

Filtration: Activated carbon and a filter aid are added, and the mixture is filtered.

Resin Adsorption: The filtrate is passed through a macroporous adsorbent resin.

Elution and Precipitation: The resin is eluted with a low molecular weight alcohol-water

solution. The eluent is concentrated, leading to the precipitation of crude ECB.

Chromatography: The crude product is dissolved and further purified by reverse-phase resin

column chromatography.

Pneumocandin B0 Extraction and Purification
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Mycelial Extraction: The fermentation broth is filtered, and the mycelia are extracted with

methanol.

Resin Adsorption: The methanol extract is subjected to adsorption on a polymeric resin.

Elution: The resin is washed, and Pneumocandin B0 is eluted with a higher concentration of

methanol.

Chromatography: The eluent is concentrated and further purified by silica gel

chromatography.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the

quantification of echinocandin precursors.

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient of acetonitrile and water (often with an additive like trifluoroacetic

acid) is commonly employed.

Detection: UV detection at a wavelength of around 210 nm is standard for these compounds.

Biosynthetic Pathways
The biosynthesis of echinocandins involves complex pathways featuring non-ribosomal peptide

synthetases (NRPS) and various modifying enzymes. Understanding these pathways is crucial

for metabolic engineering efforts aimed at improving precursor yields.

FR901379 Biosynthesis Pathway
The biosynthesis of FR901379 is unique among echinocandins due to the incorporation of a

sulfonate group, which imparts high water solubility to its derivative, micafungin. The

biosynthetic genes are located in two separate gene clusters: the core mcf cluster and an O-

sulfonation gene cluster. The pathway involves the assembly of a hexapeptide core, its

acylation with a fatty acid side chain, and subsequent modifications including hydroxylations

and the final sulfonation step.
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Precursor Supply
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Biosynthetic workflow for FR901379.

Echinocandin B Biosynthesis Pathway
The biosynthesis of Echinocandin B (ECB) is initiated by the connection of linoleic acid to L-

ornithine. A six-module NRPS then assembles the cyclic hexapeptide scaffold. The process

involves several hydroxylation steps to form the final ECB molecule.
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Biosynthetic workflow for Echinocandin B.

Pneumocandin B0 Biosynthesis Pathway
The biosynthesis of Pneumocandin B0 also relies on a large NRPS for the assembly of its

cyclic hexapeptide core. A key feature of its producing organism, Glarea lozoyensis, is the

production of several pneumocandin variants. Metabolic engineering efforts have focused on

knocking out genes responsible for the formation of byproducts like Pneumocandin A0 to

channel the metabolic flux towards the desired Pneumocandin B0.
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Biosynthetic workflow for Pneumocandin B0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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